N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
CAS No.: 1378601-41-2
Cat. No.: VC11620698
Molecular Formula: C10H14N2O2S
Molecular Weight: 226.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1378601-41-2 |
|---|---|
| Molecular Formula | C10H14N2O2S |
| Molecular Weight | 226.3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(4-Acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position by a pivalamide group () and at the 4-position by an acetyl moiety (). The IUPAC name reflects this substitution pattern, distinguishing it from isomers such as N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1378601-41-2 | |
| Molecular Formula | ||
| Molecular Weight | 226.30 g/mol | |
| Canonical SMILES | CC(=O)C1=CSC(=N1)NC(=O)C(C)(C)C | |
| Purity | ≥95% |
The compound’s three-dimensional conformation, accessible via PubChem’s interactive models , reveals steric hindrance from the bulky pivalamide group, which may influence reactivity and binding interactions.
Physicochemical Properties
While experimental data on solubility, melting point, and stability remain sparse, computational predictions suggest moderate hydrophobicity (LogP ≈ 1.8) due to the acetyl and methyl groups. The thiazole ring contributes to aromatic stability, while the amide linkage enables hydrogen bonding.
Synthesis and Preparation
Optimization Challenges
Key challenges include regioselective acetylation at the 4-position and minimizing side reactions from the thiazole’s electron-rich sulfur atom. Solvent choice (e.g., DMF or acetone) and catalysts (e.g., triethylamine) are critical for yield improvement .
Research Gaps and Future Directions
Unexplored Pharmacological Profiles
No peer-reviewed studies directly assess this compound’s bioactivity. Priority areas include:
-
Enzyme Inhibition Assays: Testing against kinases, proteases, and oxidoreductases.
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In Vivo Toxicity Studies: Establishing safe dosage ranges.
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Structure-Activity Relationship (SAR) Analysis: Modifying the acetyl or pivalamide groups to enhance potency.
Materials Science Applications
The thiazole ring’s conjugated π-system suggests utility in organic semiconductors or photovoltaic materials. Computational studies could evaluate its electron-transport properties.
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